molecular formula C13H11BrN6O2 B12624860 C13H11BrN6O2

C13H11BrN6O2

Cat. No.: B12624860
M. Wt: 363.17 g/mol
InChI Key: MMXKOVOEPXACLP-FRKPEAEDSA-N
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Description

The compound with the molecular formula C13H11BrN6O2 is a brominated organic molecule that contains nitrogen and oxygen atoms

Properties

Molecular Formula

C13H11BrN6O2

Molecular Weight

363.17 g/mol

IUPAC Name

(6Z)-6-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-5-diazonio-1,3-dimethyl-2-oxopyrimidin-4-olate

InChI

InChI=1S/C13H11BrN6O2/c1-19-11(10(17-15)12(21)20(2)13(19)22)18-16-7-8-3-5-9(14)6-4-8/h3-7H,1-2H3/b16-7+

InChI Key

MMXKOVOEPXACLP-FRKPEAEDSA-N

Isomeric SMILES

CN1C(=C(/C(=N/N=C/C2=CC=C(C=C2)Br)/N(C1=O)C)[N+]#N)[O-]

Canonical SMILES

CN1C(=C(C(=NN=CC2=CC=C(C=C2)Br)N(C1=O)C)[N+]#N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H11BrN6O2 typically involves multiple steps, including bromination and nitration reactions. The starting materials and specific reaction conditions can vary, but a common approach involves the bromination of a precursor compound followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

C13H11BrN6O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

C13H11BrN6O2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C13H11BrN6O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    C13H10BrNO2: A similar compound with one less nitrogen atom.

    C13H11N6O2: A similar compound without the bromine atom.

Uniqueness

C13H11BrN6O2: is unique due to the presence of both bromine and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound with the molecular formula C13H11BrN6O2 is a brominated derivative of a phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial, cytotoxic, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a bromine atom, nitrogen-containing groups, and oxygen functionalities. The presence of these elements often correlates with significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain phenolic compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds against common pathogens are summarized in Table 1.

PathogenMIC (mg/mL)
Escherichia coli13
Bacillus subtilis18
Candida albicans29

These results suggest that this compound may share similar antimicrobial efficacy, potentially making it useful in treating infections caused by resistant strains of bacteria.

Cytotoxicity and Anticancer Effects

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For example, research has demonstrated that related compounds exhibit IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 104 μg/mL to 261 μg/mL across various cancer types. Table 2 summarizes the IC50 values for several cancer cell lines:

Cell LineIC50 (μg/mL)
MDAMB-231 (breast)121
HeLa (cervical)139
HT-29 (colorectal)150

These findings indicate the potential of this compound as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and eventual cell lysis. This is evidenced by studies demonstrating potassium ion efflux from bacterial cells treated with phenolic compounds.
  • Cytotoxic Mechanism : The anticancer effects are often attributed to the induction of oxidative stress within cancer cells. This stress may lead to DNA damage and activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as p53 and P21.

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

  • Case Study 1 : A study involving patients with resistant bacterial infections demonstrated that a phenolic compound with a structure akin to this compound significantly reduced infection rates when used as an adjunct therapy alongside conventional antibiotics.
  • Case Study 2 : In a clinical trial assessing the efficacy of a brominated phenolic compound in cancer treatment, patients exhibited improved outcomes when treated with this compound combined with standard chemotherapy protocols.

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